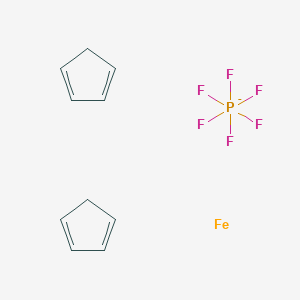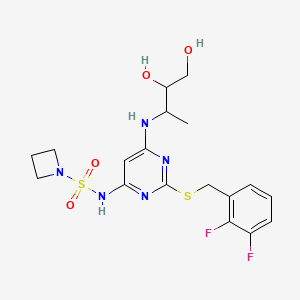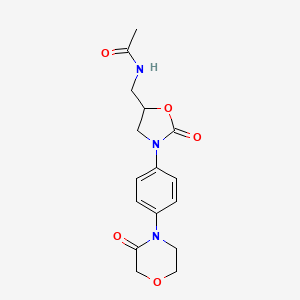
Rivaroxaban Impurity 4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rivaroxaban Impurity 4 is a byproduct formed during the synthesis of Rivaroxaban, an anticoagulant drug used to prevent and treat blood clots. This impurity is one of several that can be generated during the manufacturing process and needs to be carefully monitored and controlled to ensure the purity and efficacy of the final pharmaceutical product .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Rivaroxaban Impurity 4 involves multiple steps, including the use of various reagents and catalysts. One common synthetic route involves the condensation of 4-aminophenyl-3-morpholinone with 4-nitrophenyl 5-chlorothiophene-2-carboxylate in the presence of dimethylsulfoxide (DMSO) as a solvent and triethylamine as a base . The reaction mixture is then subjected to crystallization using a combination of acetonitrile and methanol as anti-solvents to isolate the impurity .
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions, such as temperature, pressure, and pH, to optimize yield and purity. High-performance liquid chromatography (HPLC) is often used to monitor the formation and separation of impurities during the manufacturing process .
化学反応の分析
Types of Reactions
Rivaroxaban Impurity 4 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its synthesis and subsequent purification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and potassium carbonate.
Major Products Formed
The major products formed from these reactions include various derivatives of the original impurity, which can be further purified and characterized using techniques like nuclear magnetic resonance (NMR) and mass spectrometry (MS) .
科学的研究の応用
Rivaroxaban Impurity 4 has several applications in scientific research:
作用機序
The mechanism of action of Rivaroxaban Impurity 4 is not well-documented, as it is primarily considered a byproduct rather than an active pharmaceutical ingredient. understanding its formation and behavior is crucial for ensuring the overall safety and efficacy of Rivaroxaban. The impurity may interact with molecular targets and pathways involved in the synthesis and degradation of the parent compound .
類似化合物との比較
Similar Compounds
Rivaroxaban Impurity 1: Characterized by its unique molecular structure and formation pathway.
Rivaroxaban Impurity 2: Known for its distinct chemical properties and synthesis route.
Rivaroxaban Impurity 3: Another related substance with specific analytical and synthetic characteristics.
Uniqueness
Rivaroxaban Impurity 4 is unique due to its specific formation conditions and the particular reagents and catalysts used in its synthesis. Its distinct chemical structure and properties set it apart from other impurities, making it a critical component in the quality control of Rivaroxaban production .
特性
分子式 |
C16H19N3O5 |
|---|---|
分子量 |
333.34 g/mol |
IUPAC名 |
N-[[2-oxo-3-[4-(3-oxomorpholin-4-yl)phenyl]-1,3-oxazolidin-5-yl]methyl]acetamide |
InChI |
InChI=1S/C16H19N3O5/c1-11(20)17-8-14-9-19(16(22)24-14)13-4-2-12(3-5-13)18-6-7-23-10-15(18)21/h2-5,14H,6-10H2,1H3,(H,17,20) |
InChIキー |
ZINXMVCVGXRHDV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)NCC1CN(C(=O)O1)C2=CC=C(C=C2)N3CCOCC3=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


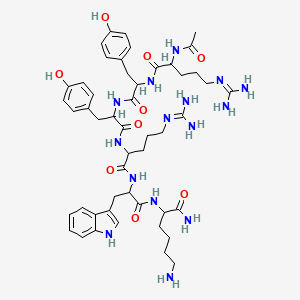

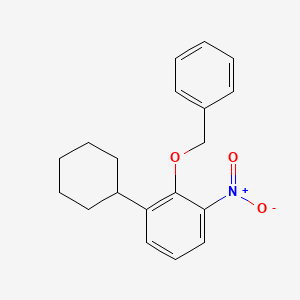
![1-[6-Bromo-2-(3-methoxyphenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13395193.png)
![[(1S,2S,3R,4S,7R,9S,10S,11R,12R,15S)-4,9,11,12,15-pentaacetyloxy-1-hydroxy-10,14,17,17-tetramethyl-6-oxatetracyclo[11.3.1.0^{3,10.0^{4,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13395203.png)
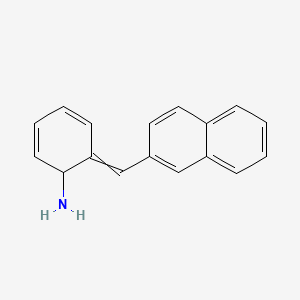
![Sodium;2-[(2,5-dimethyl-4-oxocyclohexa-2,5-dien-1-ylidene)-(4-hydroxy-2,5-dimethylphenyl)methyl]benzenesulfonate](/img/structure/B13395217.png)
![Methyl 1,6-dihydroxy-7-methyl-1,4a,5,6,7,7a-hexahydrocyclopenta[c]pyran-4-carboxylate](/img/structure/B13395224.png)
![2-[[3,4,5-Tris(2-hydroxyethoxy)-6-methoxyoxan-2-yl]methoxy]ethanol](/img/structure/B13395226.png)
![methanesulfonic acid;2-[[3-(morpholin-4-ylmethyl)-2H-chromen-8-yl]oxymethyl]morpholine](/img/structure/B13395228.png)
![Acetic acid;2-amino-5-[[amino-(hydroxyamino)methylidene]amino]pentanoic acid](/img/structure/B13395233.png)

